

# "physical and chemical properties of 4,4'-Methylenebis(2,6-dimethylaniline)"

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## Compound of Interest

Compound Name: 4,4'-Methylenebis(2,6-dimethylaniline)

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## An In-Depth Technical Guide to 4,4'-Methylenebis(2,6-dimethylaniline)

For Researchers, Scientists, and Drug Development Professionals

### Foreword

**4,4'-Methylenebis(2,6-dimethylaniline)**, a sterically hindered aromatic diamine, is a compound of significant interest across various scientific disciplines. Its unique structural characteristics impart a range of chemical and physical properties that make it a valuable building block in polymer chemistry, a useful component in material science, and a subject of study in toxicology and drug development. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended to serve as a foundational resource for professionals engaged in research and development. By delving into its molecular structure, reactivity, and spectral characteristics, we aim to equip scientists with the knowledge necessary for its effective and safe application.

## Section 1: Molecular Structure and Physicochemical Properties

**4,4'-Methylenebis(2,6-dimethylaniline)**, with the CAS number 4073-98-7, possesses a molecular structure characterized by two 2,6-dimethylaniline units linked by a methylene bridge

at the para position. This arrangement results in a molecular formula of  $C_{17}H_{22}N_2$  and a molecular weight of 254.37 g/mol. The presence of methyl groups in the ortho positions to the amino groups introduces significant steric hindrance, which profoundly influences the molecule's reactivity and physical properties.

## Physical Properties

The physical state of **4,4'-Methylenebis(2,6-dimethylaniline)** is typically an off-white powder. [1] A summary of its key physical properties is presented in the table below. The melting point is consistently reported in the range of 121-123 °C.[1][2] While an experimental boiling point is not readily available in the literature, a predicted value is 424.9 °C at 760 mmHg.[1][3] Similarly, a predicted density is available.

Property	Value	Source(s)
CAS Number	4073-98-7	
Molecular Formula	$C_{17}H_{22}N_2$	
Molecular Weight	254.37 g/mol	
Appearance	Off-white powder	[1]
Melting Point	121-123 °C	[1][2]
Boiling Point (Predicted)	424.9 °C at 760 mmHg	[1][3]
Density (Predicted)	1.066 g/cm <sup>3</sup>	[1]
Water Solubility	Sparingly soluble	
Storage	Store in a dark place under an inert atmosphere at room temperature.	

### Solubility Profile:

Qualitative assessments indicate that **4,4'-Methylenebis(2,6-dimethylaniline)** is sparingly soluble in water. Its nonpolar character, owing to the aromatic rings and methyl groups,

suggests better solubility in organic solvents. For a related compound, 4,4'-Methylenebis(2,6-diethylaniline), solubility in toluene has been noted.[4]

## Section 2: Spectroscopic and Analytical Characterization

A thorough understanding of a compound's spectral properties is crucial for its identification and characterization. While readily available spectra for **4,4'-Methylenebis(2,6-dimethylaniline)** are limited, data for structurally similar compounds and general principles of spectroscopy provide valuable insights.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene bridge protons, the amine protons, and the methyl group protons. Due to the symmetry of the molecule, the two aromatic rings should be chemically equivalent. The aromatic protons would likely appear as a singlet, and the four methyl groups would also likely present as a single peak. The methylene bridge protons would appear as a singlet, and the amine protons would also be a singlet, with its chemical shift being sensitive to solvent and concentration. For the closely related 4,4'-methylenebis(2,6-diethylaniline), the aromatic protons appear as a singlet at  $\delta$  6.51 ppm, the amine protons as a singlet at  $\delta$  4.70 ppm, the methylene bridge protons as a singlet at  $\delta$  3.84 ppm, and the ethyl groups show a quartet and a triplet.[5][6]
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would provide information on the different carbon environments within the molecule. Separate signals would be expected for the aromatic carbons (substituted and unsubstituted), the methylene bridge carbon, and the methyl carbons.

### Infrared (IR) Spectroscopy

The IR spectrum of **4,4'-Methylenebis(2,6-dimethylaniline)** would be characterized by absorption bands corresponding to the N-H stretching of the primary amine groups, typically in the region of  $3300\text{--}3500\text{ cm}^{-1}$ . C-H stretching vibrations of the aromatic rings and the methyl and methylene groups would be observed around  $2850\text{--}3100\text{ cm}^{-1}$ . Aromatic C=C stretching

vibrations would appear in the 1500-1600  $\text{cm}^{-1}$  region. The C-N stretching vibration would also be present.

## Mass Spectrometry (MS)

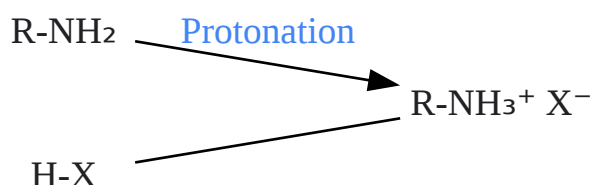
Mass spectrometry would reveal the molecular ion peak corresponding to the molecular weight of the compound ( $m/z = 254.37$ ). The fragmentation pattern would likely involve cleavage of the C-N bonds and the bonds of the methylene bridge, providing further structural information. For the analogous 4,4'-Methylenebis(3-chloro-2,6-diethylaniline), mass spectral data is available and shows a complex fragmentation pattern.[7]

## Section 3: Chemical Properties and Reactivity

The chemical behavior of **4,4'-Methylenebis(2,6-dimethylaniline)** is primarily dictated by the presence of the two primary aromatic amine groups and the steric hindrance imposed by the ortho-methyl substituents.

### Basicity and Salt Formation

Like other aromatic amines, the lone pair of electrons on the nitrogen atoms imparts basic properties to the molecule. It readily reacts with strong acids, such as hydrochloric acid (HCl) and sulfuric acid ( $\text{H}_2\text{SO}_4$ ), to form the corresponding ammonium salts.[8][9] This reaction involves the protonation of the amino group.



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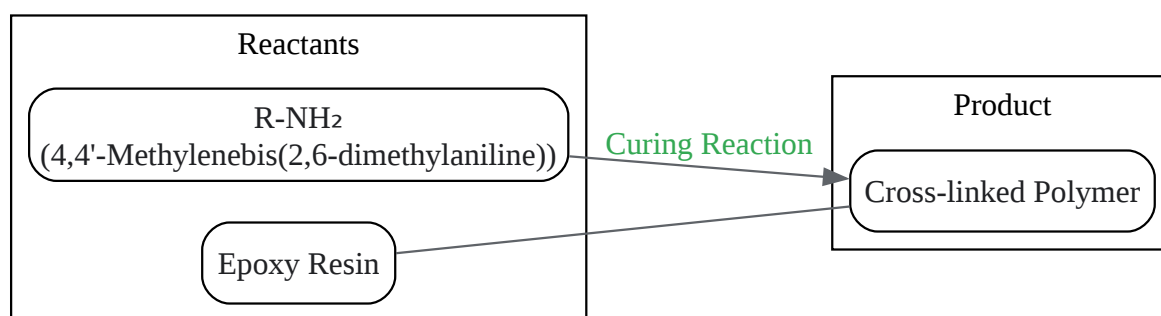
Caption: Reaction of an amine with an acid to form an ammonium salt.

### Oxidation

Aromatic amines are susceptible to oxidation, and the products can vary depending on the oxidizing agent and reaction conditions. Oxidation can occur at the nitrogen atom or the aromatic ring.[10] Strong oxidizing agents can lead to the formation of colored products and, in some cases, polymerization. The steric hindrance from the ortho-methyl groups in **4,4'-Methylenebis(2,6-dimethylaniline)** may influence the course of oxidation compared to unhindered anilines.

## Reactivity as a Curing Agent

A significant application of sterically hindered diamines like **4,4'-Methylenebis(2,6-dimethylaniline)** and its analogues is as curing agents for epoxy resins and as chain extenders for polyurethanes.[11][12] The nucleophilic amino groups react with the electrophilic epoxide rings or isocyanate groups, leading to the formation of a cross-linked polymer network. The steric hindrance around the amino groups can moderate the reactivity, which can be advantageous in controlling the curing process.[10]



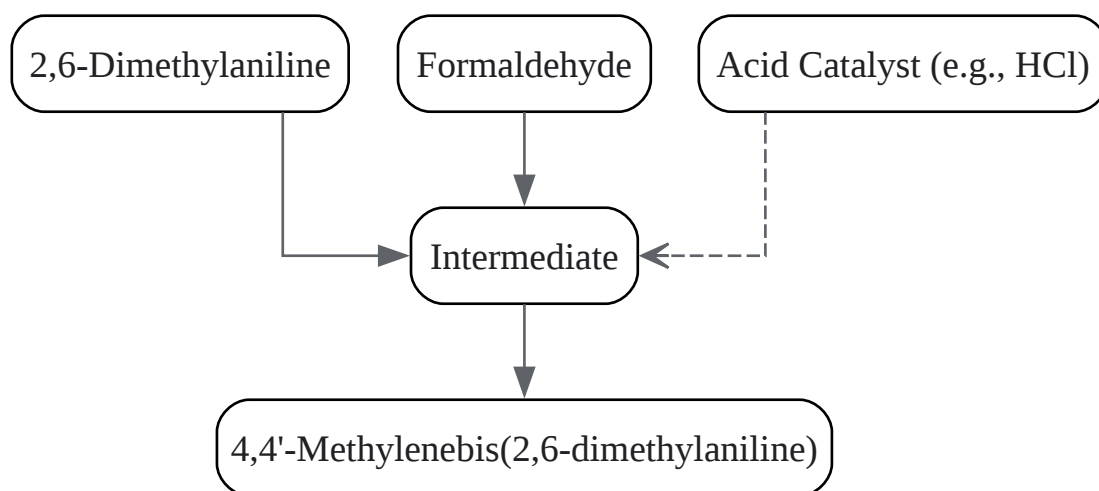
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Caption: Curing of an epoxy resin with a diamine.

## Section 4: Synthesis and Experimental Protocols

### Synthetic Pathway

The synthesis of **4,4'-Methylenebis(2,6-dimethylaniline)** is typically achieved through the acid-catalyzed condensation of 2,6-dimethylaniline with a source of formaldehyde, such as formalin.[13][14] The reaction proceeds via electrophilic aromatic substitution, where the protonated formaldehyde acts as the electrophile.



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Caption: General synthesis pathway for **4,4'-Methylenebis(2,6-dimethylaniline)**.

## Detailed Experimental Protocol for Synthesis

The following protocol is adapted from a patented procedure and provides a more detailed workflow for laboratory synthesis.<sup>[13][14]</sup>

Materials:

- 2,6-Dimethylaniline
- Formalin (37% formaldehyde in water)
- Hydrochloric acid (concentrated)
- Sodium hydroxide solution
- Dichloromethane
- Diethyl ether
- Magnesium sulfate (anhydrous)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-dimethylaniline and formalin.
- **Acidification:** Slowly add concentrated hydrochloric acid to the mixture while stirring. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.
- **Reaction:** Heat the mixture to a specified temperature (e.g., 70-100°C) and allow it to react for several hours with continuous stirring.[\[13\]](#)[\[14\]](#)
- **Workup:** After the reaction is complete, cool the mixture to room temperature.
- **Neutralization and Extraction:** Carefully neutralize the acidic mixture with a sodium hydroxide solution. Extract the product into an organic solvent such as dichloromethane or diethyl ether.
- **Drying and Evaporation:** Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography. A patent describes crystallization from isopropanol.  
[\[13\]](#)

## Section 5: Safety and Handling

**4,4'-Methylenebis(2,6-dimethylaniline)** is a chemical that requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification:

- **Toxicity:** Aromatic amines, as a class, can be toxic. Specific toxicological data for this compound should be consulted from the Safety Data Sheet (SDS).
- **Irritation:** The compound may cause skin and eye irritation.
- **Mutagenicity:** Some sources indicate that this substance has shown mutagenic properties.

Recommended Handling Practices:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
- Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and acids.

## Conclusion

**4,4'-Methylenebis(2,6-dimethylaniline)** is a versatile diamine with a unique set of physical and chemical properties stemming from its sterically hindered aromatic structure. This guide has provided a detailed overview of its molecular characteristics, spectroscopic signatures, reactivity, synthesis, and safety considerations. For researchers and professionals in drug development and material science, a thorough understanding of these fundamental aspects is paramount for its successful and safe utilization in innovative applications. Further research into its biological activities and the development of more detailed analytical methods will continue to expand the utility of this intriguing molecule.

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